4-(1-Methoxypropyl)benzaldehyde
Description
4-(1-Methoxypropyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 1-methoxypropyl group (–OCH(CH₂CH₃)). This compound combines the reactivity of the aldehyde functional group with the steric and electronic effects of the methoxypropyl substituent.
The methoxypropyl group enhances solubility in organic solvents compared to non-polar alkyl substituents, while the ether linkage may moderate electronic effects on the aromatic ring. Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or materials science, though further studies are required to confirm these roles.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(1-methoxypropyl)benzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-3-11(13-2)10-6-4-9(8-12)5-7-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
QKZWSABNHDLBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base, followed by methylation using dimethyl sulfate. The reaction conditions typically include:
-
Alkylation
- Reagents: 4-hydroxybenzaldehyde, 1-bromopropane, base (e.g., potassium carbonate)
- Solvent: Acetone
- Temperature: Reflux conditions
-
Methylation
- Reagents: Alkylated product, dimethyl sulfate
- Solvent: Acetone
- Temperature: Room temperature
Industrial Production Methods
Industrial production of 4-(1-Methoxypropyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxypropyl)benzaldehyde undergoes various chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or basic medium
-
Reduction: : The aldehyde group can be reduced to form the corresponding alcohol.
- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Conditions: Solvent (e.g., ethanol, ether)
-
Substitution: : The methoxy group can undergo nucleophilic substitution reactions.
- Reagents: Various nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acid)
Major Products Formed
Oxidation: 4-(1-Methoxypropyl)benzoic acid
Reduction: 4-(1-Methoxypropyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Drug Development
4-(1-Methoxypropyl)benzaldehyde is utilized as a precursor in the synthesis of novel pharmaceutical compounds. For instance, it has been employed in the development of multi-target directed ligands for Alzheimer's disease. These ligands are synthesized by modifying the aldehyde group to create thiosemicarbazones, which show promise in treating neurodegenerative conditions .
Antiglycation Activity
Research has demonstrated that derivatives of 4-(1-Methoxypropyl)benzaldehyde exhibit antiglycation activity, which is crucial for preventing complications associated with diabetes. A series of synthesized compounds derived from this aldehyde were evaluated for their ability to inhibit glycation, with some showing promising IC50 values that indicate effective inhibition .
Materials Science
Wound Dressing Applications
The compound has been investigated for its role in developing advanced wound dressing materials. Specifically, it is immobilized onto chitosan-gelatin copolymers to enhance the therapeutic potential of wound care products. This application highlights its utility in biocompatible materials that promote healing .
Polymer Synthesis
4-(1-Methoxypropyl)benzaldehyde is also used in synthesizing polymeric materials with specific functional properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased mechanical strength and improved thermal stability.
Analytical Chemistry
Chromatographic Applications
In analytical settings, 4-(1-Methoxypropyl)benzaldehyde serves as a valuable reagent for thin-layer chromatography (TLC). It acts as a staining agent that can differentiate various chemical compounds based on their interaction with the aldehyde group, providing a visual representation of separation efficiency .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 4-(1-Methoxypropyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring and methoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparison of 4-Substituted Benzaldehyde Derivatives
Key Research Findings
Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy) deactivate the aromatic ring toward electrophilic substitution but may stabilize intermediates in nucleophilic addition reactions. For example, 4-[¹⁸F]fluorobenzaldehyde’s fluorine atom enhances electrophilicity, facilitating radiopharmaceutical coupling .
Synthetic Efficiency :
- Reactions involving methoxyalkyl substituents (e.g., 4-(1-methoxypropyl)benzene-1,3-diol) require extended heating (48–72 hours) and specific solvent systems (hexane-diethyl ether), suggesting similar challenges for the target compound’s synthesis .
- Halogenated derivatives (e.g., 4-(bromomethyl)benzaldehyde) exhibit higher reactivity in cross-coupling reactions but pose toxicity risks .
Physicochemical Properties: The methoxypropyl group likely increases solubility in polar aprotic solvents compared to non-polar propyl or silyl-protected analogs. Retention times in chromatography (e.g., 18.18–20.04 min for diol analogs) correlate with substituent polarity and molecular weight .
Safety and Toxicity :
- Compounds like 4-(bromomethyl)benzaldehyde require stringent safety protocols due to uncharacterized toxicological profiles . In contrast, methoxy-substituted derivatives may exhibit lower acute toxicity compared to halogenated analogs .
Biological Activity
4-(1-Methoxypropyl)benzaldehyde, also known as p-anisaldehyde, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
4-(1-Methoxypropyl)benzaldehyde has the molecular formula . Its structure features a methoxy group (-OCH₃) attached to a benzaldehyde moiety, contributing to its chemical reactivity and biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 4-(1-Methoxypropyl)benzaldehyde against various bacterial strains.
- Mechanism of Action : The compound exhibits antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis. It has been shown to enhance the efficacy of standard antibiotics by reducing their minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus .
- Case Study : In a study assessing its effects on Staphylococcus aureus, the MIC of norfloxacin decreased from 287 μg/mL to 256 μg/mL when combined with 4-(1-Methoxypropyl)benzaldehyde. This indicates a synergistic effect that enhances antibiotic efficacy .
| Bacterial Strain | MIC (μg/mL) | Effect of 4-(1-Methoxypropyl)benzaldehyde |
|---|---|---|
| Staphylococcus aureus | 287 (alone) | Reduced to 256 (with benzaldehyde) |
| Bacillus anthracis | 850 | Active at 8.0 mM |
| Pantoea conspicua | 1060 | Active at 10.0 mM |
Anticancer Activity
4-(1-Methoxypropyl)benzaldehyde has demonstrated significant anticancer properties in various in vitro studies.
- Cell Lines Tested : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (kidney cancer).
- Research Findings : A study reported that derivatives of benzaldehyde exhibited IC₅₀ values ranging from 2.2 µM to 5.3 µM against these cell lines, indicating potent antiproliferative effects .
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| MCF-7 | 3.1 | Selective activity |
| HCT116 | 3.7 | Moderate activity |
| HEK293 | 5.3 | Moderate activity |
Antioxidant Activity
The antioxidant properties of 4-(1-Methoxypropyl)benzaldehyde are also noteworthy.
- Mechanism : The compound acts as a free radical scavenger, thereby protecting cells from oxidative stress.
- Research Results : Studies have shown that it exhibits moderate antioxidant activity with IC₅₀ values in various assays such as DPPH and ABTS .
| Assay Type | IC₅₀ (µg/mL) |
|---|---|
| DPPH | 63.29 |
| ABTS | 167.30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
